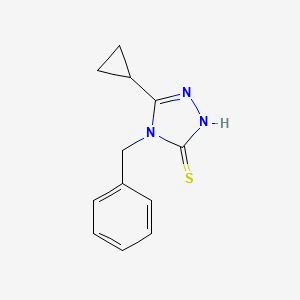

4-benzyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol

Description

4-Benzyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol (C₁₂H₁₃N₃S) is a triazole derivative characterized by a benzyl group at the N4 position and a cyclopropyl substituent at the C5 position. Its structural uniqueness lies in the combination of aromatic (benzyl) and strained aliphatic (cyclopropyl) moieties, which may influence its physicochemical properties and biological interactions.

Properties

IUPAC Name |

4-benzyl-3-cyclopropyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3S/c16-12-14-13-11(10-6-7-10)15(12)8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KERPBPQHHRPCMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NNC(=S)N2CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

571158-91-3 | |

| Record name | 4-benzyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzyl hydrazine with cyclopropyl isothiocyanate, followed by cyclization to form the triazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Benzyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The triazole ring can be reduced under specific conditions to form corresponding amines.

Substitution: The benzyl and cyclopropyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products Formed

Oxidation: Disulfides or sulfonic acids.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial and Antifungal Activity:

Research indicates that 4-benzyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol serves as a crucial building block for synthesizing pharmaceuticals with antimicrobial and antifungal properties. Its derivatives have shown promising results in inhibiting various microbial strains. For instance, studies have demonstrated that triazole derivatives exhibit significant activity against bacteria and fungi, making them valuable in developing new antibiotics and antifungals .

Anticancer Potential:

The compound's ability to inhibit specific enzymes involved in cancer progression has been explored. In vitro studies have shown that certain derivatives can induce apoptosis in cancer cells, suggesting potential applications in cancer therapy .

Biological Applications

Enzyme Inhibition:

this compound is studied for its role as an enzyme inhibitor. It interacts with biological macromolecules, potentially modulating enzymatic activities critical for various metabolic pathways. This property is particularly relevant in drug design aimed at treating diseases characterized by dysfunctional enzyme activity .

Molecular Interactions:

Molecular docking studies have revealed insights into how this compound binds to target proteins, which is essential for understanding its mechanism of action and optimizing its therapeutic efficacy .

Materials Science

Corrosion Inhibition:

The compound's thiol group provides it with properties suitable for use as a corrosion inhibitor in various industrial applications. Research has shown that triazole compounds can effectively protect metals from corrosion by forming protective films on their surfaces .

Development of New Materials:

In materials science, this compound is being investigated for its potential to create new materials with specific properties tailored for various applications, including electronics and coatings.

Agricultural Applications

Pesticides and Herbicides:

Due to its biological activity, the compound is being explored for use as a pesticide or herbicide. Its effectiveness against certain pests and pathogens makes it a candidate for developing environmentally friendly agricultural chemicals .

Case Studies

Mechanism of Action

The mechanism of action of 4-benzyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations:

- Electron-Donating vs. Withdrawing Groups: Compounds with electron-donating groups (e.g., -NH₂ in 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol) exhibit enhanced antioxidant activity compared to electron-withdrawing substituents (e.g., -NO₂) .

- Hybrid Heterocycles: Incorporation of pyrrole or indole fragments (e.g., 5-(3-(indol-3-yl)propyl)-4-phenyl-1,2,4-triazole-3-thiol) increases binding affinity to enzymes like cyclooxygenase-2 and lanosterol-14α-demethylase .

- Metabolic Stability: Cyclopropyl and adamantane substituents (e.g., 5-(adamantane-1-yl)-4-amino-1,2,4-triazole-3-thiol) may enhance resistance to oxidative degradation .

Antimicrobial Activity:

- Vanadium complexes of 4-amino-5-hydrazinyl-4H-1,2,4-triazole-3-thiol show moderate activity against Gram-positive bacteria (e.g., Staphylococcus aureus) but none against Gram-negative strains, likely due to permeability barriers .

Enzyme Inhibition:

- Yucasin (5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol) directly inhibits YUCCA enzymes in auxin biosynthesis, a mechanism attributed to structural mimicry of flavin substrates .

- Molecular docking studies suggest that 4-phenyl-5-(pyrrol-2-yl)-1,2,4-triazole-3-thiol derivatives interact with anaplastic lymphoma kinase (ALK) active sites, comparable to known inhibitors like 2XP2 .

Antioxidant Capacity:

Physicochemical Properties

| Property | This compound | 5-(4-Pyridyl)-1H-1,2,4-triazole-3-thiol | Yucasin |

|---|---|---|---|

| Melting Point | Not reported | 308–313 °C | Not reported |

| Solubility | Likely low (lipophilic benzyl) | Soluble in pyridine | Low (hydrophobic Cl group) |

| Ionization Potential | Predicted high (thiol group) | Experimentally low | Moderate (Cl reduces electron density) |

| CCS (Ų) for [M+H]⁺ | 167.6 | Not available | Not available |

Biological Activity

4-Benzyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol is a compound belonging to the 1,2,4-triazole family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, structure-activity relationships (SAR), and potential therapeutic applications.

The molecular formula of this compound is , with a molecular weight of 231.32 g/mol. The compound features a triazole ring substituted with a benzyl group and a cyclopropyl moiety, which may influence its biological activity.

Antimicrobial Activity

Research indicates that derivatives of 1,2,4-triazoles exhibit significant antimicrobial properties. A study on S-substituted derivatives of triazole-3-thiols revealed that compounds with similar structures demonstrated effective activity against various pathogens including Staphylococcus aureus, Escherichia coli, and Candida albicans. Specifically, the minimum inhibitory concentration (MIC) values for these compounds ranged from 31.25 to 62.5 μg/mL against these strains .

Table 1: Antimicrobial Activity of Related Triazole Compounds

| Compound Name | MIC (μg/mL) | Target Organisms |

|---|---|---|

| This compound | TBD | TBD |

| 1-(4-Ethyl-5-thio)-triazole derivative | 31.25 | Pseudomonas aeruginosa |

| 1-(4-Methoxyphenyl)-triazole derivative | 62.5 | Escherichia coli |

Structure-Activity Relationship (SAR)

The biological activity of triazoles is often influenced by their structural components. Substituents on the sulfur atom and variations in the triazole ring can significantly affect antimicrobial potency. For instance, modifications that enhance electron-donating capabilities typically improve activity against Gram-positive bacteria .

Case Study: SAR Analysis

A comparative analysis of different substituted triazoles indicated that compounds with electron-rich substituents at specific positions exhibited higher antibacterial activities. The presence of phenyl groups at the C-3 position was particularly noted for enhancing activity .

Pharmacological Potential

Beyond antimicrobial properties, triazoles have been studied for their potential as anticancer agents and enzyme inhibitors. The unique structure of this compound may offer avenues for further pharmacological exploration.

Table 2: Pharmacological Activities of Triazole Derivatives

Q & A

Q. Can this compound be integrated into functional materials (e.g., sensors)?

- Methodology : Test conductivity (four-point probe) and photophysical properties (UV-Vis, fluorescence) in polymer matrices. Cyclopropane’s rigidity may enhance thermal stability (TGA/DSC analysis). Collaborate with materials science teams to explore MOF or covalent organic framework (COF) incorporation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.